3-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Description
The compound 3-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a piperazine-linked benzoyl-imidazole group and a 1,2,4-triazole moiety. The imidazole and triazole rings may confer enhanced solubility and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O/c31-21(18-3-1-17(2-4-18)13-27-8-7-22-15-27)29-11-9-28(10-12-29)19-5-6-20(26-25-19)30-16-23-14-24-30/h1-8,14-16H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCJJWCCCXCJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Key Differences :
- Functional Groups : Lacks the imidazole-methyl-benzoyl substituent present in the target compound, resulting in a simpler structure with only piperazine and triazole groups .
- Molecular Complexity : The absence of the benzoyl-imidazole group reduces molecular weight and may influence pharmacokinetic properties such as membrane permeability or metabolic stability.
Pyrazolo-Triazolopyrimidine Derivatives
describes pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which share the 1,2,4-triazole moiety but differ in core structure (pyrimidine vs. pyridazine). For example, derivatives like 7 and 9 isomerize to 6 and 8, respectively, highlighting the role of regiochemistry in stability and function .
Comparison :
- The target compound’s pyridazine core may offer distinct electronic properties compared to pyrimidine-based systems, influencing binding modes.
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